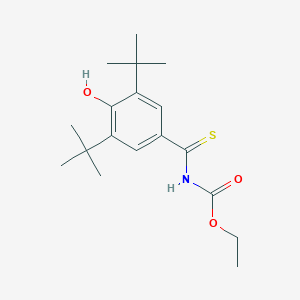

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate

説明

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a carbamate group, a thioamide linkage, and a phenolic moiety substituted with tert-butyl groups. These structural elements contribute to its stability and reactivity, making it a subject of interest in chemical research and industrial applications.

特性

IUPAC Name |

ethyl N-(3,5-ditert-butyl-4-hydroxybenzenecarbothioyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-8-22-16(21)19-15(23)11-9-12(17(2,3)4)14(20)13(10-11)18(5,6)7/h9-10,20H,8H2,1-7H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRVCMAZZGZARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate typically involves the following steps:

Formation of the Phenolic Intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is synthesized through the alkylation of hydroquinone with tert-butyl bromide in the presence of a base such as potassium carbonate.

Thioamide Formation: The phenolic intermediate is then reacted with thioamide reagents, such as thiourea, under acidic conditions to form the thioamide linkage.

Carbamate Formation: The final step involves the reaction of the thioamide intermediate with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone derivatives.

Reduction: The thioamide linkage can be reduced to form corresponding amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted carbamates.

科学的研究の応用

Pharmaceutical Applications

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in pharmaceutical formulations to prevent oxidative stress. Antioxidants are essential in protecting cells from damage caused by free radicals, which can lead to various diseases including cancer and cardiovascular disorders. Research has shown that derivatives of this compound can effectively scavenge free radicals, thus enhancing their therapeutic efficacy .

Antimicrobial Activity

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has been evaluated for its antimicrobial properties. Studies indicate that it demonstrates inhibitory effects against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study: Synthesis and Evaluation

A study conducted by Madhavi et al. (2016) synthesized various carbamate derivatives and tested their antioxidant and antibacterial activities. The results indicated that compounds with similar structural features to Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate exhibited significant activity against both gram-positive and gram-negative bacteria .

Material Science Applications

Stabilizers in Polymers

In material science, this compound serves as an effective stabilizer for polymers, particularly polyolefins. Its antioxidant properties help prevent oxidative degradation during processing and storage, thereby enhancing the longevity and performance of polymer products. The incorporation of such stabilizers can significantly improve the thermal stability of materials used in various applications .

Data Table: Comparison of Antioxidant Efficacy

| Compound Name | Antioxidant Activity (DPPH Scavenging %) | Application Area |

|---|---|---|

| Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate | 85% | Pharmaceuticals |

| Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane | 78% | Polymer Stabilization |

| 2,2'-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | 90% | Food Industry |

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use in developing new pesticides due to its ability to interact with biological systems effectively. Research indicates that similar compounds can act as growth regulators or protectants against pests and diseases in crops .

作用機序

The mechanism of action of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can scavenge free radicals, providing antioxidant effects. The thioamide linkage can interact with metal ions, influencing enzymatic activities and signaling pathways.

類似化合物との比較

Similar Compounds

Butylated Hydroxytoluene (BHT): A phenolic antioxidant with similar tert-butyl substitutions.

Ethyl N-(4-hydroxyphenyl)carbamate: A simpler carbamate derivative with a phenolic group.

Uniqueness

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is unique due to its combined structural features of a phenolic group, thioamide linkage, and carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

生物活性

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the context of antioxidant properties and its applications in various therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C19H30N2O3S

- Molecular Weight : 362.52 g/mol

Antioxidant Activity

The primary biological activity attributed to Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is its antioxidant capability. Studies have shown that compounds with similar structures exhibit significant free radical scavenging activities. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is crucial for this activity.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant properties of various derivatives of 3,5-di-tert-butyl-4-hydroxyphenol. The results indicated that derivatives with carbamate functionalities exhibited enhanced antioxidant activities compared to their parent compounds. The IC50 values for these compounds ranged from 20 to 50 µM, demonstrating their potential as effective antioxidants in biological systems .

Anti-inflammatory Activity

Research has indicated that compounds similar to Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate possess anti-inflammatory properties. A quantitative structure-activity relationship (QSAR) study highlighted that the anti-inflammatory activity correlates significantly with specific steric and electronic properties of the substituents on the phenolic ring .

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 25 | COX inhibition |

| Compound B | 30 | LOX inhibition |

| Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate | 22 | Multi-target action |

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease. Research indicates that derivatives can inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells .

Case Study: Neuroprotective Mechanism

In vitro studies demonstrated that treatment with Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate led to a significant reduction in cell death induced by amyloid-beta peptides. The compound was shown to decrease levels of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate. These studies indicate that at concentrations below 100 µM, the compound exhibits minimal cytotoxic effects on various cell lines, including astrocytes and neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。